molecular formula C17H13F3N2 B2413675 1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 318288-96-9

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B2413675
CAS No.: 318288-96-9
M. Wt: 302.3
InChI Key: MGNCHSNQKFXWBR-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 3-methylphenyl group and a 3-(trifluoromethyl)phenyl group

Preparation Methods

The synthesis of 1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with substituted phenyl ketones. One common synthetic route includes the reaction of 3-methylphenylhydrazine with 3-(trifluoromethyl)acetophenone under acidic or basic conditions to form the desired pyrazole ring. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to increase yield and purity.

Chemical Reactions Analysis

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced pyrazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Cycloaddition: The pyrazole ring can participate in cycloaddition reactions, forming various cyclic derivatives.

Scientific Research Applications

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.

Comparison with Similar Compounds

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole: The position of the trifluoromethyl group is different, potentially leading to variations in its properties.

    1-(3-methylphenyl)-4-phenyl-1H-pyrazole: Lacks the trifluoromethyl group, which can significantly alter its lipophilicity and biological activity.

The unique combination of the 3-methylphenyl and 3-(trifluoromethyl)phenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2/c1-12-4-2-7-16(8-12)22-11-14(10-21-22)13-5-3-6-15(9-13)17(18,19)20/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNCHSNQKFXWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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